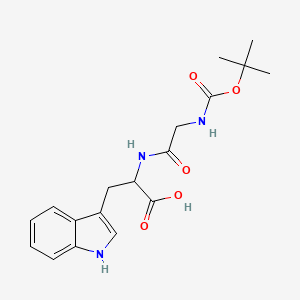
N-(tert-Butoxycarbonyl)glycyltryptophan
Descripción general
Descripción
N-(tert-Butoxycarbonyl)glycyltryptophan is a synthetic compound used primarily in peptide synthesis. It is composed of a glycine residue linked to a tryptophan residue, with the amino group of glycine protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in peptide synthesis as it prevents unwanted side reactions.
Mecanismo De Acción
Target of Action
NSC341355, also known as DTXSID50319179 or N-(tert-Butoxycarbonyl)glycyltryptophan, is a novel small molecule inhibitor with potent anti-tumor activity against triple-negative breast cancer (TNBC) cells .
Mode of Action
It has been observed that nsc341355 reduces the proliferation of tnbc cells through the induction of apoptosis . This suggests that NSC341355 may interact with its targets to disrupt cell cycle progression and promote programmed cell death.
Biochemical Pathways
Proteomic and gene array analysis implicated a myriad of canonical signaling pathways including cell death, and cell survival
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding the bioavailability of a drug and its distribution within the body
Result of Action
NSC341355 has been observed to reduce the proliferation of TNBC cells and induce apoptotic cell death . It also impaired TNBC cell migration and invasion via expression reduction of the epithelial-to-mesenchymal transition (EMT) markers . These results suggest that NSC341355 may exhibit anti-tumor activity in TNBC cells.
Action Environment
Environmental factors can significantly impact the effectiveness of a drug and its interaction with its target
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with glycine and tryptophan.
Protection of Glycine: Glycine is first protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This forms N-(tert-butoxycarbonyl)glycine.
Coupling Reaction: The protected glycine is then coupled with tryptophan using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of N-(tert-Butoxycarbonyl)glycyltryptophan follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the reagents and solvents.
Purification: Employing techniques like crystallization, chromatography, or recrystallization to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through analytical methods such as HPLC and NMR spectroscopy.
Análisis De Reacciones Químicas
Types of Reactions
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents like dichloromethane or ethyl acetate.
Coupling Reactions: It can undergo further peptide coupling reactions to form longer peptide chains.
Oxidation and Reduction: The tryptophan residue can participate in oxidation and reduction reactions, although these are less common in synthetic applications.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, HCl in ethyl acetate.
Coupling: DCC or DIC with HOBt or NHS in solvents like DMF or acetonitrile.
Major Products
Deprotected Glycyltryptophan: After deprotection, the major product is glycyltryptophan, which can be further used in peptide synthesis.
Extended Peptides: When used in coupling reactions, it forms longer peptide chains.
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: Used as an intermediate in the synthesis of peptides and proteins.
Protecting Group Chemistry: Studied for its role in protecting amino groups during synthesis.
Biology
Protein Engineering: Utilized in the design and synthesis of novel proteins and enzymes.
Bioconjugation: Employed in attaching peptides to other biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential in developing peptide-based therapeutics.
Diagnostic Tools: Used in the synthesis of peptide probes for diagnostic applications.
Industry
Biotechnology: Applied in the production of synthetic peptides for various industrial applications.
Pharmaceuticals: Used in the large-scale synthesis of peptide drugs.
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-Butoxycarbonyl)glycine: Similar in structure but lacks the tryptophan residue.
N-(tert-Butoxycarbonyl)tryptophan: Contains the Boc-protected tryptophan but lacks the glycine residue.
N-(tert-Butoxycarbonyl)glycylphenylalanine: Similar peptide with phenylalanine instead of tryptophan.
Uniqueness
N-(tert-Butoxycarbonyl)glycyltryptophan is unique due to the presence of both glycine and tryptophan residues, making it a versatile intermediate in peptide synthesis. The Boc group provides stability during synthesis, and the tryptophan residue offers unique chemical properties due to its indole side chain.
This compound’s versatility and stability make it a valuable tool in various fields, from basic research to industrial applications.
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-18(2,3)26-17(25)20-10-15(22)21-14(16(23)24)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9,14,19H,8,10H2,1-3H3,(H,20,25)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPLZGOCZPJKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50319179 | |
| Record name | N-(tert-Butoxycarbonyl)glycyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50319179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78700-53-5 | |
| Record name | NSC341355 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(tert-Butoxycarbonyl)glycyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50319179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





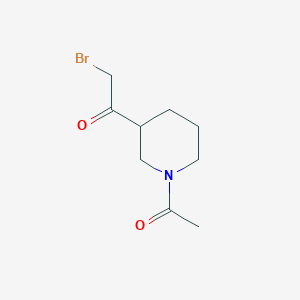
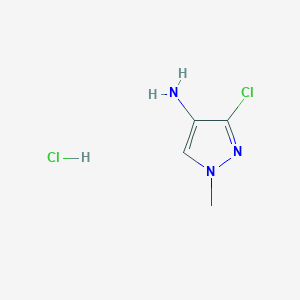
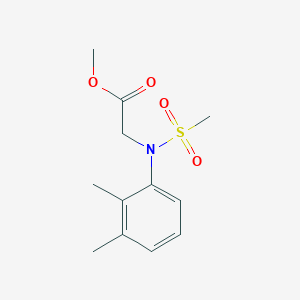
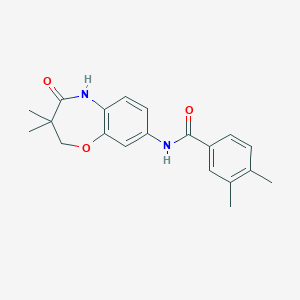
![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochloride](/img/structure/B2831349.png)

![7-methyl-3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2831353.png)
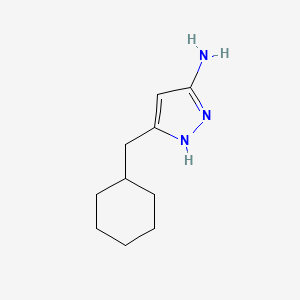
![2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2831357.png)
![N-[(3,5-difluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2831358.png)
amine hydrochloride](/img/structure/B2831359.png)
